
Overcoming DNA contamination in Lapyrium
Chloride-based extraction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lapyrium Chloride

Cat. No.: B1208510 Get Quote

Technical Support Center: Lapyrium Chloride-
based Extraction
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals

overcome DNA contamination in Lapyrium Chloride-based nucleic acid extraction.

Troubleshooting Guide
This guide addresses common issues encountered during Lapyrium Chloride-based

extraction, with a focus on identifying and resolving DNA contamination.
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Problem Potential Cause Recommended Solution

High DNA contamination in

RNA sample

Incomplete removal of

genomic DNA during phase

separation.

Ensure complete

homogenization of the sample

to shear genomic DNA.[1]

When separating the aqueous

phase, carefully avoid the

interphase and organic phase

where DNA is partitioned.[2][3]

Overloading the extraction

reagents with too much

starting material.

Reduce the amount of starting

material to stay within the

recommended limits of your

protocol.[4]

Inefficient precipitation of RNA,

leading to co-precipitation of

DNA.

Optimize the precipitation step.

Lithium Chloride (LiCl)

precipitation can be more

selective for RNA over DNA.[5]

[6]

Low A260/280 ratio (<1.8)

Protein contamination, which

can inhibit downstream

applications.[1]

Ensure complete dissociation

of nucleoprotein complexes by

incubating the homogenate at

room temperature.[2][3]

Consider an additional phenol-

chloroform extraction step.

Low A260/230 ratio (<1.8)

Contamination with chaotropic

salts (like guanidine

thiocyanate) or phenol.[1]

Perform additional wash steps

with 70-80% ethanol to remove

residual salts.[1] Ensure no

carryover of the organic phase

during aqueous phase transfer.

RNA degradation (smear on

gel)

RNase contamination from

sample, reagents, or lab

environment.

Use fresh or properly stored

samples.[7] Work in an RNase-

free environment and use

RNase-free reagents and

labware.[8] Consider adding
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an RNase inhibitor to the lysis

buffer.[1]

Frequently Asked Questions (FAQs)
Q1: What is Lapyrium Chloride and how does it work in nucleic acid extraction?

Lapyrium Chloride is a cationic detergent. In nucleic acid extraction, cationic detergents are

used to lyse cells and form a hydrophobic complex with the nucleic acids, separating them from

proteins and lipids.[9] This method can be effective for isolating both DNA and RNA.

Q2: How can I detect DNA contamination in my RNA sample?

DNA contamination can be detected using several methods:

Agarose Gel Electrophoresis: Genomic DNA will appear as a high molecular weight band or

smear, typically larger than 10 kb.[10]

Spectrophotometry (NanoDrop): While not a direct measure of DNA contamination, a high

A260/280 ratio (>>2.0) can sometimes indicate the presence of residual DNA, although this

is not a definitive test.

Quantitative PCR (qPCR): The most sensitive method is to perform a qPCR reaction on the

RNA sample without a reverse transcription step (-RT control).[11] Amplification in the -RT

control indicates the presence of contaminating DNA.[11] Primers specific for a genomic

region (e.g., an intron or intergenic region) can be used for this purpose.[12]

Q3: What is the most effective way to remove DNA contamination from my RNA sample?

The most common and effective method for removing DNA contamination is to treat the RNA

sample with RNase-free DNase I.[1][13] This enzyme specifically degrades DNA without

harming the RNA. Following DNase treatment, the enzyme must be inactivated or removed to

prevent degradation of cDNA during subsequent reverse transcription.[5]

Q4: Can I perform DNase treatment directly in the lysis buffer?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://www.benchchem.com/product/b1208510?utm_src=pdf-body
https://www.benchchem.com/product/b1208510?utm_src=pdf-body
https://patents.google.com/patent/US5010183A/en
https://dnatech.ucdavis.edu/faqs/how-should-i-purify-my-samples-how-should-i-remove-dna-or-rna-contamination
https://www.researchgate.net/post/Can_there_be_genomic_DNA_contamination_in_an_RNA_sample
https://www.researchgate.net/post/Can_there_be_genomic_DNA_contamination_in_an_RNA_sample
https://pmc.ncbi.nlm.nih.gov/articles/PMC5908672/
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://pubmed.ncbi.nlm.nih.gov/31575796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5476456/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Some protocols allow for an "on-column" DNase treatment when using silica-based purification

columns.[4][7] However, for solution-based extractions like those using Lapyrium Chloride,

DNase treatment is typically performed after RNA precipitation and resuspension.

Q5: Will DNase treatment affect my downstream applications?

If the DNase I is not completely removed or inactivated, it can degrade the cDNA synthesized

during reverse transcription.[5] Therefore, it is crucial to follow the DNase inactivation or

removal step in the protocol carefully. Common methods for inactivation include heat treatment

or using a cleanup kit.[14][15]

Experimental Protocols
Protocol 1: DNase I Treatment of RNA Samples
This protocol describes the removal of contaminating DNA from an RNA sample using RNase-

free DNase I.

Materials:

RNA sample

RNase-free DNase I (e.g., 2 units/µL)

10X DNase I Reaction Buffer

0.5 M EDTA

Nuclease-free water

(Optional) RNA cleanup kit

Procedure:

In a nuclease-free tube, prepare the reaction mixture on ice:
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Component Volume Final Concentration

RNA Sample up to 8 µL (≤ 10 µg) -

10X DNase I Reaction Buffer 1 µL 1X

RNase-free DNase I 1 µL (2 units) 0.2 units/µL

| Nuclease-free Water | to a final volume of 10 µL | - |

Mix gently by pipetting and incubate at 37°C for 30 minutes.[15]

To inactivate the DNase I, add 1 µL of 0.5 M EDTA to the reaction mixture.

Heat the mixture at 75°C for 10 minutes.[14][15]

(Optional but recommended) For sensitive downstream applications, purify the RNA using an

RNA cleanup kit to remove the DNase I, EDTA, and buffer components.[14]

Protocol 2: qPCR for Detection of Genomic DNA
Contamination
This protocol outlines a method to quantify the amount of genomic DNA contamination in an

RNA sample using qPCR.

Materials:

RNA sample (treated with DNase I and untreated)

Nuclease-free water

qPCR master mix (e.g., SYBR Green-based)

Primers specific for a genomic DNA target (e.g., targeting an intron or intergenic region)

Genomic DNA standard of known concentration

Optical 96-well plate

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4393898B.pdf
https://www.neb.com/en/protocols/0001/01/01/a-typical-dnase-i-reaction-protocol-m0303
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4393898B.pdf
https://www.neb.com/en/protocols/0001/01/01/a-typical-dnase-i-reaction-protocol-m0303
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Prepare Reactions: For each RNA sample, set up two reactions: one with the RNA template

(-RT control) and a no-template control (NTC). Also, prepare a standard curve using the

genomic DNA standard.

Component Volume

qPCR Master Mix (2X) 10 µL

Forward Primer (10 µM) 0.5 µL

Reverse Primer (10 µM) 0.5 µL

RNA sample (or gDNA standard or water) 4 µL

Nuclease-free Water 5 µL

| Total Volume | 20 µL |

Run qPCR: Use a real-time thermal cycler with the following conditions:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute[12]

Melt Curve Analysis: Perform a melt curve analysis to confirm the specificity of the amplified

product.[12]

Data Analysis:

Confirm that there is no amplification in the NTC.

Any amplification in the -RT control sample indicates the presence of gDNA contamination.
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Quantify the amount of gDNA in your RNA sample by comparing the Ct value of the -RT

control to the standard curve generated from the genomic DNA standards.
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Caption: Troubleshooting workflow for DNA contamination.
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Caption: qPCR workflow for gDNA detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1208510#overcoming-dna-contamination-in-
lapyrium-chloride-based-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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